4-(Dimethylamino)-2-methylpyrimidin-5-ol 4-(Dimethylamino)-2-methylpyrimidin-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC19911231
InChI: InChI=1S/C7H11N3O/c1-5-8-4-6(11)7(9-5)10(2)3/h4,11H,1-3H3
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

4-(Dimethylamino)-2-methylpyrimidin-5-ol

CAS No.:

Cat. No.: VC19911231

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)-2-methylpyrimidin-5-ol -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 4-(dimethylamino)-2-methylpyrimidin-5-ol
Standard InChI InChI=1S/C7H11N3O/c1-5-8-4-6(11)7(9-5)10(2)3/h4,11H,1-3H3
Standard InChI Key AHOQCPCNYDFKIT-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C(=N1)N(C)C)O

Introduction

Chemical Structure and Nomenclature

The core structure of 4-(dimethylamino)-2-methylpyrimidin-5-ol consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • A dimethylamino group (-N(CH₃)₂) at position 4, which introduces electron-donating effects and influences solubility .

  • A methyl group (-CH₃) at position 2, contributing to steric effects and metabolic stability .

  • A hydroxyl group (-OH) at position 5, enabling hydrogen bonding and acidity (pKa ~8–10) .

The IUPAC name, 4-(dimethylamino)-2-methylpyrimidin-5-ol, reflects these substituents. Computational models suggest a planar aromatic ring with slight distortion due to steric interactions between the methyl and dimethylamino groups . The hydroxyl group at position 5 may participate in tautomerism, shifting between keto and enol forms depending on pH .

Synthesis and Manufacturing

While no direct synthesis protocols for 4-(dimethylamino)-2-methylpyrimidin-5-ol are documented, analogous pyrimidine derivatives provide viable routes:

Nucleophilic Substitution

Pyrimidine rings can be functionalized via nucleophilic aromatic substitution. For example, dimethirimol—a related fungicide—is synthesized by reacting 5-butyl-2-methylpyrimidin-4-ol with dimethylamine under high-temperature conditions . Adapting this method, 2-methylpyrimidin-5-ol could undergo dimethylamination at position 4 using dimethylamine hydrochloride in the presence of a copper catalyst .

Cyclocondensation Reactions

A common approach involves condensing β-diketones with urea or thiourea derivatives. For instance, 4-dimethylaminophenylpyrrolidinones are synthesized via cyclocondensation of hydrazides with ketones . Applying this strategy, a diketone precursor bearing methyl and hydroxyl groups could cyclize with a dimethylamine source to yield the target compound.

Post-Functionalization

Late-stage modifications of preformed pyrimidine cores offer another route. The hydroxyl group at position 5 could be introduced via oxidation of a thioether or halogen displacement . For example, 2-(4-amino-2-methylpyrimidin-5-yl)ethanol is synthesized by hydroxylating a brominated precursor , a method adaptable to this compound.

Physical and Chemical Properties

Based on structural analogs, the following properties are hypothesized:

PropertyValue/DescriptionSource Analogs
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
Melting Point180–185°C (estimated)
SolubilityPolar solvents (e.g., DMSO, ethanol)
LogP (Partition Coefficient)1.2–1.5 (moderate lipophilicity)

The hydroxyl group enhances water solubility compared to non-polar pyrimidines, while the dimethylamino group facilitates protonation at physiological pH, improving membrane permeability . Spectroscopic data for related compounds include:

  • ¹H NMR: Aromatic protons at δ 6.8–7.2 ppm; methyl groups at δ 2.3–2.6 ppm .

  • IR: O-H stretch at 3200–3400 cm⁻¹; C=N vibrations at 1600–1650 cm⁻¹ .

Biological Activity and Applications

Pyrimidine derivatives are renowned for their diverse bioactivities, and 4-(dimethylamino)-2-methylpyrimidin-5-ol is postulated to share these traits:

Antimicrobial and Antifungal Activity

Dimethirimol, a structurally similar fungicide, targets fungal cytochrome P450 enzymes . The methyl and dimethylamino groups in 4-(dimethylamino)-2-methylpyrimidin-5-ol may disrupt ergosterol biosynthesis, a mechanism observed in azole antifungals .

Antioxidant Properties

Chalcones with dimethylaminophenyl moieties demonstrate radical scavenging activity in vitro . The hydroxyl group in this compound could similarly neutralize reactive oxygen species, making it a candidate for oxidative stress-related diseases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator